N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxybenzamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxybenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group attached to the pyrazole ring and a benzamide moiety substituted with two methoxy groups at the 3 and 5 positions.
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the pyrazole derivative with 3,5-dimethoxybenzoyl chloride under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Scientific Research Applications
Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown promising activities as anti-inflammatory, antimicrobial, and anticancer agents. .
Materials Science: Pyrazole derivatives are also explored for their potential use in materials science, including the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxybenzamide can be compared with other pyrazole derivatives to highlight its uniqueness:
5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Quinolinyl-pyrazoles: These derivatives have shown significant pharmacological activities, including antimalarial and antileishmanial properties.
Indole Derivatives: Although not pyrazoles, indole derivatives share some structural similarities and are known for their wide range of biological activities, including anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-6-5-12(17-18)10-16-15(19)11-7-13(20-2)9-14(8-11)21-3/h5-9H,4,10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHSHMUZIQONTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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